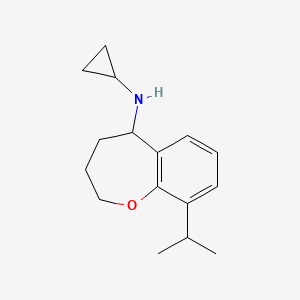

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1156776-10-1 . Its molecular weight is 245.36 . The IUPAC name for this compound is N-cyclopropyl-9-isopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO/c1-11(2)13-5-3-6-14-15(17-12-8-9-12)7-4-10-18-16(13)14/h3,5-6,11-12,15,17H,4,7-10H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis

The compound has a molecular weight of 245.36 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Structural Analysis :

- A study by Acosta Quintero et al. (2012) explored the stereoselective synthesis of novel polyfunctionalized tetrahydro-1-benzazepines. The synthesis involved a sequence of selective oxidation, intramolecular 1,3-dipolar cycloaddition, and reductive cleavage, with stereochemistry determined by NMR analysis and X-ray diffraction.

Mass Spectrometric Isomerization Studies :

- The mass spectrometric behavior of similar compounds, including tetrahydro-benzoxepins, was investigated in a study by Bravo et al. (1984). The study used various ionization methods to understand the isomerization processes in these compounds.

Synthesis and Computational Studies :

- Research by Almansour et al. (2016) focused on synthesizing benzimidazole-tethered oxazepine hybrids. They conducted extensive computational studies, including molecular structure calculations, charge distributions, and nonlinear optical properties.

Multi-step Synthetic Procedures :

- The work of Bobowski et al. (1979) described multi-step synthetic procedures for preparing various tetrahydro-benzazepine derivatives, exploring different methods and discussing the biological activities of these compounds.

Efficient Synthesis of Tetrahydro-1,3-oxazepines :

- Skvorcova et al. (2015) developed an efficient synthesis method for tetrahydro-1,3-oxazepines, involving the regioselective intramolecular amination of cyclopropylmethyl cation (Skvorcova, Grigorjeva, & Jirgensons, 2015). This method yielded diastereoselective trans-tetrahydro-1,3-oxazepines and provided insights into the transformation of these compounds to homoallylamine derivatives.

Muscarinic Receptor Antagonist Synthesis :

- A study by Bradshaw et al. (2008) focused on the development of tetrahydro-benzazepin-4-ones as potentially selective muscarinic (M3) receptor antagonists. The study detailed the synthetic approaches and pharmacological properties of these compounds.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-11(2)13-5-3-6-14-15(17-12-8-9-12)7-4-10-18-16(13)14/h3,5-6,11-12,15,17H,4,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKHMLGMPPHTKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1OCCCC2NC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2365874.png)

![2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2365875.png)

![5-[5-(dithiolan-3-yl)pentanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2365876.png)

![1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2365881.png)

![5-Methyl-2-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2365891.png)

![5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid](/img/structure/B2365892.png)